![molecular formula C17H18ClN3O B588867 Ramosetron-d3 Hydrochloride CAS No. 1330266-04-0](/img/structure/B588867.png)
Ramosetron-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ramosetron-d3 Hydrochloride is a deuterium-labeled version of Ramosetron Hydrochloride . It’s a potent and selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy or surgery . The drug works by blocking the action of serotonin, a neurotransmitter that is released in the body in response to chemotherapy or surgery and can cause nausea and vomiting .
Molecular Structure Analysis
Ramosetron-d3 Hydrochloride has a molecular weight of 318.82 and a molecular formula of C17H15D3ClN3O . The SMILES representation of its structure isO=C([C@H]1CC2=C(N=CN2)CC1)C3=CN(C([2H])([2H])[2H])C4=CC=CC=C34.Cl[H]
. Physical And Chemical Properties Analysis
Ramosetron-d3 Hydrochloride has a molecular weight of 318.82 and a molecular formula of C17H15D3ClN3O . The SMILES representation of its structure isO=C([C@H]1CC2=C(N=CN2)CC1)C3=CN(C([2H])([2H])[2H])C4=CC=CC=C34.Cl[H]
. Further physical and chemical properties such as solubility and stability are not explicitly mentioned in the available literature.
Aplicaciones Científicas De Investigación
Irritable Bowel Syndrome (IBS) Management
Ramosetron has been evaluated for its effectiveness in treating IBS, particularly the diarrhea-predominant form (IBS-D). Studies have demonstrated its capacity to improve stool consistency and relieve overall IBS symptoms in male patients. For example, a study found that Ramosetron significantly improved stool consistency and provided relief from overall IBS symptoms compared to placebo in male patients (Fukudo et al., 2014). Another research effort indicated that Ramosetron was effective and well-tolerated in both male and female IBS patients, suggesting its utility across genders (Matsueda et al., 2008).
Postoperative Nausea and Vomiting (PONV)
Ramosetron's efficacy extends to the prevention and treatment of PONV. Comparative studies with other 5-HT3 receptor antagonists like ondansetron have shown Ramosetron's effectiveness in reducing the incidence of nausea and vomiting following gynecological surgery, with patients experiencing significant relief (Kim et al., 2009).
Chemotherapy-induced Nausea and Vomiting (CINV)
Ramosetron has also been investigated for its role in managing CINV, a common adverse effect experienced by patients undergoing chemotherapy. A study highlighted Ramosetron's ability to prevent CINV in patients with hematological malignancies, showcasing its potential as a safe and effective antiemetic option (Zeng et al., 2001).
Additional Research Insights
Beyond these applications, Ramosetron's influence on gastrointestinal motility and its potential compatibility with other medications have been subjects of research. For instance, a study on the physical compatibility and chemical stability of Ramosetron in combination with dezocine suggests its safe use in patient-controlled analgesia, offering a glimpse into its versatile pharmacological profile (Guo & Chen, 2022).
Mecanismo De Acción
Ramosetron-d3 Hydrochloride works by blocking the action of serotonin, a neurotransmitter that is released in the body in response to chemotherapy or surgery and can cause nausea and vomiting . It is a selective serotonin 5-HT3 receptor antagonist commonly employed to treat nausea and vomiting, in addition to certain diarrheal conditions .
Safety and Hazards
Direcciones Futuras
Ramosetron has been found effective for relief of overall IBS-D-like symptoms in patients with quiescent Inflammatory Bowel Disease (IBD) . This suggests potential future directions for the use of Ramosetron and its derivatives like Ramosetron-d3 Hydrochloride in the treatment of IBS-D-like symptoms in patients with quiescent IBD .
Propiedades
IUPAC Name |
[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYTCLDXQRHJO-LUVKJXGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.